

# HPLC-UV method development for cannabinol analysis

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Compound of Interest		
Compound Name:	Cannabinol	
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## **Application Note:**

High-Performance Liquid Chromatography with UV Detection for the Quantitative Analysis of **Cannabinol** 

#### Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **cannabinol** (CBN) in various sample matrices. **Cannabinol**, a non-psychoactive cannabinoid formed from the degradation of tetrahydro**cannabinol** (Δ9-THC), is of increasing interest for its potential therapeutic properties.[1] The described method is simple, rapid, accurate, and cost-effective, making it suitable for routine quality control and research applications.[2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and detailed method validation results, to ensure reliable and reproducible quantification of CBN.

#### 1. Introduction

Cannabis sativa L. produces a diverse array of chemical compounds known as cannabinoids, with over 100 distinct phytocannabinoids identified to date.[1] While  $\Delta 9$ -tetrahydro**cannabinol** ( $\Delta 9$ -THC) and cannabidiol (CBD) are the most well-known, minor cannabinoids like **cannabinol** (CBN) are gaining attention from researchers and the pharmaceutical industry.

## Methodological & Application





CBN is not produced directly by the plant but is a product of the non-enzymatic oxidation of  $\Delta$ 9-THC.[1] Its concentration tends to be higher in aged cannabis material.[1]

Accurate and reliable analytical methods are crucial for the quality control of cannabis and cannabis-derived products to ensure consumer safety and regulatory compliance.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is considered a gold standard for cannabinoid analysis.[4][5] Unlike Gas Chromatography (GC), HPLC allows for the analysis of cannabinoids in their native acidic and neutral forms without the need for derivatization, which can be a source of analytical error.[5] HPLC-UV is also a more cost-effective and accessible technique compared to mass spectrometry (MS), making it well-suited for a wide range of laboratories.[5]

This application note presents a detailed protocol for the development and validation of an HPLC-UV method for the quantification of CBN, providing researchers, scientists, and drug development professionals with a robust tool for their analytical needs.

- 2. Experimental Protocol
- 2.1. Instrumentation, Chemicals, and Reagents
- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
  - Analytical balance
  - Ultrasonic bath
  - Vortex mixer
  - Centrifuge
  - Syringe filters (0.2 or 0.45 μm PTFE or nylon)
- Chemicals and Reagents:
  - Cannabinol (CBN) certified reference material (CRM)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid or phosphoric acid (for mobile phase modification)

#### 2.2. Standard Solution Preparation

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of CBN CRM and dissolve it in methanol in a volumetric flask to obtain a final concentration of 1000 µg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
  of the primary stock solution with the mobile phase to create a calibration curve. A typical
  concentration range for linearity assessment could be 0.5 50 μg/mL.
- Storage: Store all standard solutions at -20°C in amber vials to prevent degradation.

#### 2.3. Sample Preparation

The goal of sample preparation is to efficiently extract cannabinoids from the matrix while removing interfering substances.[7]

- Cannabis Plant Material (Flowers, Buds):
  - Homogenize the sample by grinding to a fine powder.[7]
  - Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.[8]
  - Add a known volume of extraction solvent (e.g., 10 mL of methanol or an acetonitrile/water mixture).[9][10]
  - Vortex for 1 minute, then sonicate for 15-20 minutes to ensure complete extraction.[8][11]



- Centrifuge the mixture at approximately 6000 rpm for 10-15 minutes.
- Filter the supernatant through a 0.2 μm syringe filter into an HPLC vial.
- Dilute the extract with the mobile phase as necessary to bring the CBN concentration within the calibration range.
- Cannabis Oils/Tinctures:
  - Accurately weigh a small amount of the oil sample (e.g., 10 μL) into an autosampler vial.
  - Add a diluent such as a 1:1 mixture of isopropanol and methanol and vortex thoroughly.
  - Further dilute with the mobile phase to the appropriate concentration for analysis.
- Creams and Lotions:
  - Weigh approximately 1 g of the cream into a glass vial.
  - o Gently warm the sample in a water bath to liquefy it.
  - Add 10 mL of methanol, vortex for 1 minute, and sonicate for 5 minutes.
  - Filter the extract through a 0.2 μm syringe filter and dilute as needed for HPLC analysis.
- 2.4. Chromatographic Conditions
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[11]
- Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
  - Solvent A: Water with 0.1% formic acid or an appropriate buffer.
  - Solvent B: Acetonitrile with 0.1% formic acid.
  - A typical starting condition could be a 70:30 ratio of Solvent B to Solvent A.[11]
- Flow Rate: 1.0 2.0 mL/min.[11]







• Injection Volume: 10 - 20 μL.[11]

• Column Temperature: 30 - 40°C.[11]

UV Detection Wavelength: Cannabinoids have a strong UV absorbance around 220-230 nm.
 A wavelength of 220 nm is commonly used for the simultaneous detection of multiple cannabinoids.[6][11]

#### 3. Method Validation

The developed analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

#### 3.1. Specificity

Specificity was evaluated by analyzing a blank matrix sample (a sample without cannabinoids) to ensure no interference from endogenous components at the retention time of CBN. The peak purity of the CBN standard was also assessed using a photodiode array (PDA) detector.

#### 3.2. Linearity

The linearity of the method was determined by analyzing a series of at least five standard solutions over a specified concentration range. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (R<sup>2</sup>) of the linear regression.

#### 3.3. Accuracy

Accuracy was determined by performing recovery studies. This was done by spiking a blank matrix with known concentrations of CBN at three different levels (low, medium, and high). The percentage recovery was then calculated.

#### 3.4. Precision







Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same sample on three different days. The results are expressed as the relative standard deviation (%RSD).

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

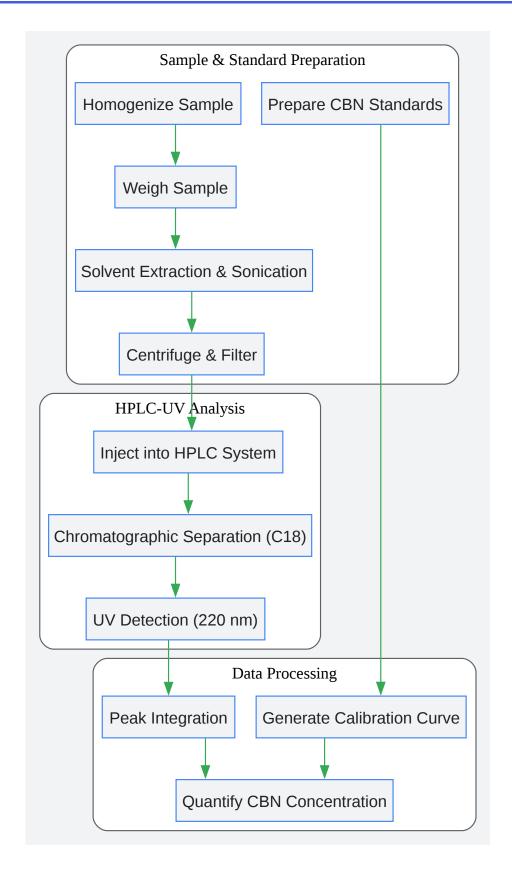
- LOD = 3.3 \* (Standard Deviation of the Intercept / Slope)
- LOQ = 10 \* (Standard Deviation of the Intercept / Slope)
- 3.6. Summary of Quantitative Validation Data



Validation Parameter	Result	Acceptance Criteria
Linearity		
Concentration Range	- 0.5 - 50 μg/mL	-
Correlation Coefficient (R²)	> 0.999	≥ 0.995
Accuracy (Recovery)		
Low Concentration (1 μg/mL)	98.5%	80 - 120%
Medium Concentration (10 μg/mL)	101.2%	80 - 120%
High Concentration (40 μg/mL)	99.3%	80 - 120%
Precision (%RSD)		
Repeatability (Intra-day)	< 2.0%	≤ 5%
Intermediate Precision (Interday)	< 3.0%	≤ 5%
Limits of Detection & Quantitation		
Limit of Detection (LOD)	- 0.15 μg/mL	-
Limit of Quantitation (LOQ)	0.5 μg/mL	-

## 4. Visualization

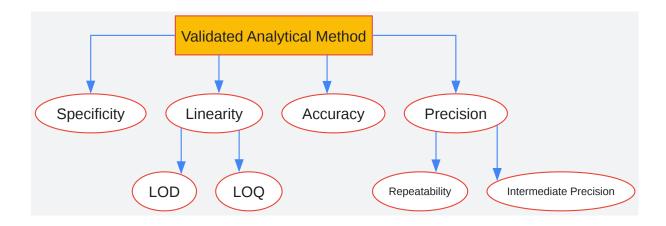




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Caption: Experimental workflow for CBN analysis.





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Caption: Logical relationship of method validation parameters.

#### 5. Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of **cannabinol** in a variety of sample matrices. The method is specific, linear, accurate, and precise over the tested concentration range. The detailed protocol and validation data provided herein can be readily adopted by laboratories involved in the research, development, and quality control of cannabis and cannabis-derived products.

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